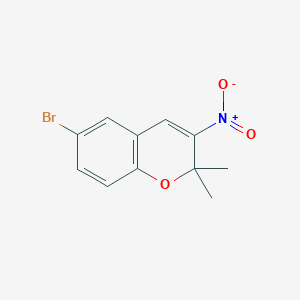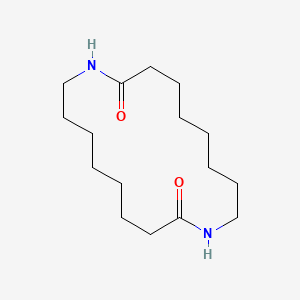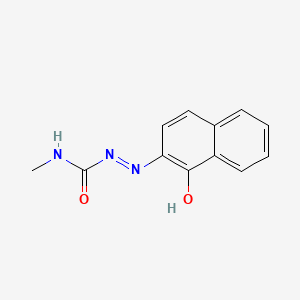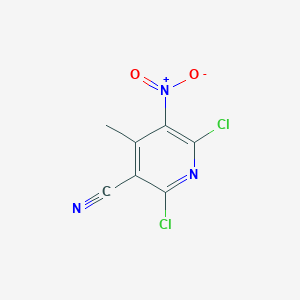
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate is an organic compound with a complex structure that includes multiple functional groups
Vorbereitungsmethoden
The synthesis of Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,2-dimethylpropyl alcohol with an appropriate alkylating agent to form the 2,2-dimethylpropoxy group. This intermediate is then reacted with a suitable diene compound under controlled conditions to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, where nucleophiles such as amines or thiols can replace the ethoxy group, forming amides or thioesters.
Addition: The double bonds in the diene moiety can undergo addition reactions with halogens or hydrogen, leading to the formation of halogenated or saturated compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The diene moiety can participate in conjugation reactions, affecting the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate can be compared with similar compounds such as:
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethyloctanoate: This compound lacks the double bonds present in the diene moiety, resulting in different reactivity and applications.
Mthis compound: The methyl ester variant has slightly different physical and chemical properties due to the smaller alkyl group.
Propyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate: The propyl ester variant has a longer alkyl chain, affecting its solubility and reactivity.
Eigenschaften
CAS-Nummer |
59119-71-0 |
|---|---|
Molekularformel |
C17H30O3 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate |
InChI |
InChI=1S/C17H30O3/c1-7-20-16(18)11-14(2)9-8-10-15(3)12-19-13-17(4,5)6/h8-9,11,15H,7,10,12-13H2,1-6H3 |
InChI-Schlüssel |
ISIULJMZPMQRGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(C)C=CCC(C)COCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14609119.png)


![4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14609131.png)





![N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14609166.png)

![1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14609199.png)
![1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole](/img/structure/B14609214.png)
